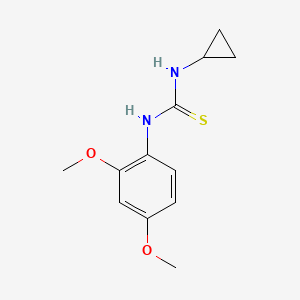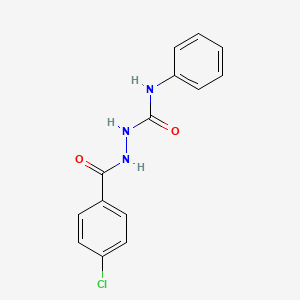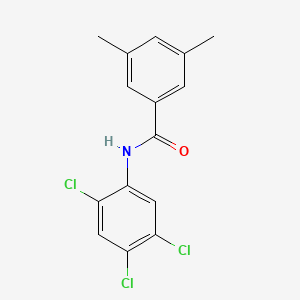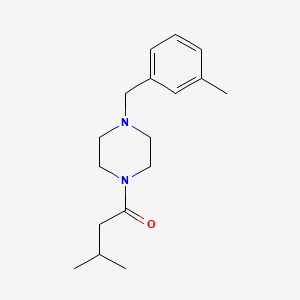
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and prevent the formation of beta-amyloid plaques in Alzheimer's disease. In vivo studies have shown that the compound can reduce tumor growth and improve cognitive function in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments include its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, the limitations of using the compound include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Orientations Futures
Several future directions for research on 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be identified. These include:
1. Further studies on the mechanism of action of the compound to better understand its activity against various diseases.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the safety and efficacy of the compound in human clinical trials.
4. Investigation of the potential of the compound in combination therapy with other drugs.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion
In conclusion, 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methylbenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be further purified using column chromatography. This synthesis method has been reported in several scientific articles and has been successfully used to obtain high yields of the compound.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its activity against various diseases such as cancer, Alzheimer's, and Parkinson's. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
3-methyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-16-6-4-5-15(3)12-16/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJYTGUSGHCORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933382 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

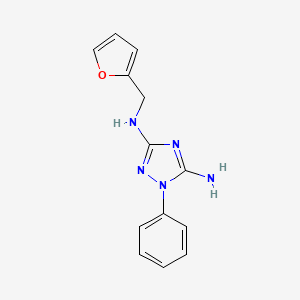

![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
